Methyltriphenylphosphonium

描述

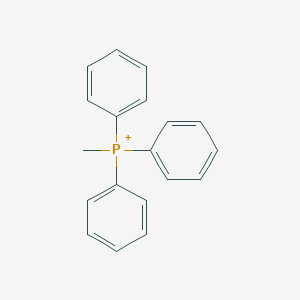

Methyltriphenylphosphonium, also known as this compound, is a useful research compound. Its molecular formula is C19H18P+ and its molecular weight is 277.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Trityl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyltriphenylphosphonium (TPMP) is a quaternary ammonium compound that has garnered significant attention in biomedical research, particularly for its role in mitochondrial studies. This compound is primarily known for its ability to accumulate in mitochondria, making it a valuable tool for probing mitochondrial function and investigating various biological activities.

TPMP functions as a mitochondrial probe, and its uptake is governed by the Nernst equation, which describes how charged species accumulate in negatively charged compartments like mitochondria. The compound's lipophilic nature enhances its accumulation and biological activity within these organelles. Notably, TPMP has been shown to inhibit the activity of several key enzymes involved in the Krebs cycle, particularly the 2-oxoglutarate dehydrogenase complex (OGDHC), with an estimated IC50 value of approximately 3.93 mM . This inhibition can significantly affect cellular respiration and metabolism.

Biological Effects

- Cellular Respiration : TPMP has been observed to progressively inhibit cellular respiration in various cell types without significantly affecting mitochondrial coupling. In permeabilized cells, this inhibition is primarily linked to NADH-linked respiration .

- Antiproliferative Activity : Research indicates that TPMP can induce apoptosis in cancer cells by causing mitochondrial depolarization and triggering permeability transition. For instance, studies have shown that TPMP derivatives lead to significant cytotoxic effects in breast carcinoma cells, highlighting their potential as anticancer agents .

- Antifungal Properties : TPMP derivatives have also been explored for their antifungal activity. Compounds modified with quaternary phosphonium groups exhibited superior antifungal properties compared to their unmodified counterparts, suggesting that these modifications enhance their efficacy against fungal pathogens .

Case Study 1: Mitochondrial Function Probing

In a study utilizing TPMP as a mitochondrial probe, researchers demonstrated its effectiveness in measuring mitochondrial membrane potential and assessing respiratory function in isolated mitochondria. The results indicated that TPMP could disrupt normal mitochondrial functions by inhibiting key respiratory enzymes .

Case Study 2: Cancer Cell Apoptosis

Another study focused on the antiproliferative effects of TPMP on human breast cancer cells (MDA-MB-231). The findings revealed that TPMP treatment led to rapid mitochondrial depolarization and subsequent apoptosis, suggesting a mechanism reliant on mitochondrial dysfunction as a therapeutic target .

Data Table: Summary of Biological Activities

| Activity | Effect | IC50 Value |

|---|---|---|

| Inhibition of OGDHC | Mixed inhibition affecting cellular respiration | 3.93 mM |

| Induction of apoptosis | Mitochondrial depolarization in cancer cells | Not specified |

| Antifungal activity | Enhanced efficacy against fungal pathogens | Not specified |

科学研究应用

Chemical Synthesis Applications

1.1 Wittig Reaction

Methyltriphenylphosphonium bromide (MTPPB) is widely recognized for its role in the Wittig reaction, a key method for synthesizing alkenes. In this reaction, MTPPB acts as a phosphonium salt that reacts with carbonyl compounds to form alkenes through the formation of an intermediate ylide. This process is crucial for creating complex organic molecules in pharmaceutical and materials chemistry.

Table 1: Key Reactions Involving this compound Bromide

1.2 Deep Eutectic Solvents (DES)

Recent studies have explored the use of MTPPB in deep eutectic solvents, which are mixtures that can enhance solubility and reactivity. One notable application is the removal of glycerol from biodiesel, where MTPPB-based DESs demonstrated effectiveness in purifying palm-oil-based biodiesel by extracting free glycerol efficiently .

Biological Applications

2.1 Mitochondrial Targeting

This compound compounds are increasingly being investigated for their ability to selectively target mitochondria. This targeting is significant in developing therapies for diseases such as cancer and neurodegenerative disorders. The lipophilic nature of the triphenylphosphonium moiety allows these compounds to accumulate in mitochondria, where they can exert protective effects against oxidative stress and promote mitochondrial function .

Case Study: Mitochondrial Medicine

A review highlighted the potential of mitochondria-targeted agents (MTAs) based on triphenylphosphonium for treating neurodegenerative diseases. These agents can mitigate reactive oxygen species (ROS) and alter bioenergetics within cells, providing a novel therapeutic approach .

Antineoplastic Properties

MTPPB has been noted for its antineoplastic properties, making it a candidate for cancer treatment. Its ability to deliver therapeutic agents directly to cancer cells enhances the efficacy of treatment while minimizing side effects on healthy tissues .

属性

IUPAC Name |

methyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFQCTBZOPUVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1779-49-3 (bromide) | |

| Record name | Triphenylmethylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20166591 | |

| Record name | Triphenylmethylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-74-0 | |

| Record name | Triphenylmethylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylmethylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLTRIPHENYLPHOSPHONIUM ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05G6U0TXS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。